Defined Stereochemistry: (Z)-2,3-Dehydroadipoyl-CoA as a Specific Isomer vs. trans-2,3-Dehydroadipyl-CoA
(Z)-2,3-dehydroadipoyl-CoA is a defined stereoisomer with a cis double bond at the 2,3-position, distinguishing it from its trans counterpart. This stereochemistry is intrinsic to its role as a specific product of isomerization and substrate for the phenylacetate pathway. The trans isomer is a different compound (monoisotopic mass 893.1469 Da) involved in other processes like adipate degradation [1].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | cis (Z) double bond at C2-C3; Systematic name: 6-carboxy-2Z-hexenoyl-CoA |
| Comparator Or Baseline | trans (E) double bond at C2-C3; Systematic name: trans-2,3-dehydroadipyl-coA |
| Quantified Difference | Qualitative difference in geometry; both share same mass (893.1469 Da) |
| Conditions | Structural analysis; functional assignment in metabolic databases |
Why This Matters
For procurement, specifying the (Z)-isomer ensures the correct stereochemistry for enzyme assays (e.g., with PaaF) and pathway studies, as the trans-isomer may have different or no activity.
- [1] MetaCyc. trans-2,3-dehydroadipyl-coA. Monoisotopic Mass: 893.1469024244999 Daltons. Accessed 2024. View Source
- [2] LIPID MAPS Structure Database. LMFA07050165: (Z)-2,3-dehydroadipoyl-CoA. Accessed 2024. View Source
